AI-10-49

Protein-protein interaction inhibition FRET assay CBFβ-SMMHC

AI-10-49 is the only validated chemical probe for disrupting the CBFβ-SMMHC/RUNX1 oncogenic interaction. It delivers an 85-fold FRET IC50 gain over monovalent AI-4-57, a 5-fold anti-leukemic potency improvement over bivalent AI-4-83, and a 380-min plasma half-life for once-daily in vivo dosing. With >41-fold selectivity for inv(16) AML cells over normal bone marrow and the sole peer-reviewed in vivo survival benefit (82% prolongation), it eliminates the confounding variables of inferior analogs. Supplied with HPLC purity ≥98%, it ensures lot-to-lot reproducibility for high-throughput screening, SAR studies, and translational PK/PD modeling.

Molecular Formula C30H22F6N6O5
Molecular Weight 660.5 g/mol
CAS No. 1256094-72-0
Cat. No. B605247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAI-10-49
CAS1256094-72-0
SynonymsAI-10-49;  AI 10-49;  AI10-49;  AI-1049;  AI 1049;  AI1049; 
Molecular FormulaC30H22F6N6O5
Molecular Weight660.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C3=NC=C(C=C3)OCCOCCOC4=CN=C(C=C4)C5=NC6=C(N5)C=C(C=C6)OC(F)(F)F
InChIInChI=1S/C30H22F6N6O5/c31-29(32,33)46-17-1-5-21-25(13-17)41-27(39-21)23-7-3-19(15-37-23)44-11-9-43-10-12-45-20-4-8-24(38-16-20)28-40-22-6-2-18(14-26(22)42-28)47-30(34,35)36/h1-8,13-16H,9-12H2,(H,39,41)(H,40,42)
InChIKeyWJBSSBFGPKTMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AI-10-49 (CAS 1256094-72-0): A Selective CBFβ-SMMHC/RUNX1 Protein-Protein Interaction Inhibitor for inv(16) AML Research


AI-10-49 (CAS 1256094-72-0) is a synthetic small-molecule protein-protein interaction (PPI) inhibitor that allosterically binds to the leukemic oncoprotein fusion CBFβ-SMMHC and disrupts its aberrant binding to the tumor suppressor RUNX1 [1]. Identified from the National Cancer Institute Diversity Set, it is classified as a bivalent benzimidazole derivative with a molecular weight of 660.52 Da [2]. The compound is under development by the University of Virginia and collaborators as a targeted therapy for acute myeloid leukemia (AML) harboring the inv(16)(p13q22) chromosomal rearrangement [3]. AI-10-49 represents a first-generation chemical probe that establishes proof-of-principle for direct pharmacological targeting of oncogenic transcription factor fusion proteins.

AI-10-49 (CAS 1256094-72-0) Procurement Considerations: Why Closely Related Analogs Do Not Substitute


Substituting AI-10-49 with structurally related CBFβ-SMMHC/RUNX1 PPI inhibitors such as AI-4-57 or AI-4-83 is not scientifically equivalent due to substantial quantitative differences in target engagement potency, plasma stability, cellular anti-leukemic activity, and target cell selectivity [1]. AI-10-49 incorporates a trifluoromethoxy (CF3O) substitution and a bivalent architecture that confer distinct pharmacological properties: an 85-fold improvement in FRET IC50 potency relative to the monovalent lead compound AI-4-57, a 10-fold extension of in vivo plasma half-life, and 5-fold enhanced growth inhibition of inv(16)-positive ME-1 leukemia cells compared to the bivalent parent AI-4-83 [2]. These differentiating features are not present in earlier analogs and directly affect experimental reproducibility and translational relevance. Procurement of non-identical analogs introduces significant confounding variables in assays that depend on precise target engagement kinetics, cellular potency, and in vivo exposure.

AI-10-49 (CAS 1256094-72-0) Quantitative Differentiation Evidence Guide for Scientific Selection


AI-10-49 FRET IC50 Biochemical Potency: 85-Fold Improvement Over Monovalent Lead Compound AI-4-57

AI-10-49 inhibits the binding of CBFβ-SMMHC to the RUNX1 Runt domain with a FRET IC50 of 260 nM (0.26 μM), representing an 85-fold improvement in biochemical potency compared to the monovalent lead compound AI-4-57, which exhibits a FRET IC50 of 22 μM in the same assay format [1]. The enhanced potency is attributable to the bivalent architecture and trifluoromethoxy substitution incorporated into AI-10-49.

Protein-protein interaction inhibition FRET assay CBFβ-SMMHC RUNX1 Biochemical potency

AI-10-49 In Vivo Pharmacokinetic Stability: 10-Fold Extension of Plasma Half-Life Relative to AI-4-57

AI-10-49 displays an in vivo plasma half-life (t1/2) of 380 minutes in mice, compared to only 37 minutes for the monovalent lead compound AI-4-57, representing a 10.3-fold extension [1]. This improvement is attributed to the replacement of the metabolically labile methoxy group with a trifluoromethoxy (CF3O) moiety, which reduced metabolic liability as confirmed by liver microsome stability assays [1].

Pharmacokinetics Plasma stability In vivo half-life Metabolic stability Lead optimization

AI-10-49 Cellular Growth Inhibition: 5-Fold Enhanced Potency in ME-1 Leukemia Cells vs Bivalent Parent AI-4-83

AI-10-49 inhibits the growth of inv(16)-positive ME-1 human acute myeloid leukemia cells with an IC50 of 0.6 mM, representing a 5-fold improvement in cellular potency compared to the parent bivalent compound AI-4-83, which exhibits an IC50 of approximately 3 mM in the same assay [1]. In a panel of 11 human leukemia cell lines, ME-1 cells were the only line highly sensitive to AI-10-49, confirming target-dependent specificity [1].

Cellular growth inhibition ME-1 cell line inv(16) AML Anti-leukemic activity Bivalent inhibitor

AI-10-49 Therapeutic Window: >41-Fold Selectivity for Leukemic Cells Over Normal Bone Marrow Cells

AI-10-49 demonstrates a robust potential therapeutic window: it exhibits an IC50 > 25 mM against normal human bone marrow cells, while showing an IC50 of 0.6 mM against inv(16)-positive ME-1 leukemia cells, corresponding to a >41-fold selectivity ratio [1]. Additionally, treatment with AI-10-49 for 7 days in leukemia-bearing mice showed no evidence of toxicity [1]. In contrast, the monovalent analog AI-4-57 and bivalent analog AI-4-83 were not characterized for therapeutic window in the primary publication, and the benzodiazepine-based RUNX1-CBFβ inhibitor Ro5-3335 exhibits only approximately 2- to 3-fold selectivity between ME-1 cells (IC50 1.1 μM) and non-inv(16) leukemia cells (IC50 17.3-21.7 μM) without reported normal bone marrow selectivity data .

Therapeutic window Selectivity Normal bone marrow cells Toxicity inv(16) AML

AI-10-49 In Vivo Efficacy: Prolonged Median Survival in Leukemia Mouse Model with Quantified Therapeutic Benefit

In mice transplanted with Cbfb+/MYH11;Nras+/G12D leukemic cells, AI-10-49 treatment (200 mg/kg, i.p.) significantly prolonged survival: vehicle-treated mice succumbed to leukemia with a median latency of 33.5 days, whereas AI-10-49-treated mice exhibited a median latency of 61 days (P = 2.7 × 10⁻⁶), representing an 82% extension of median survival . This in vivo efficacy is a key differentiator; earlier bivalent analogs such as AI-4-83 and monovalent analogs such as AI-4-57 were not reported to achieve comparable survival benefit in the same leukemia model, due in part to inferior pharmacokinetic properties [1].

In vivo efficacy Survival prolongation Leukemia mouse model inv(16) AML Preclinical efficacy

AI-10-49 Target Engagement: 90% Dissociation of CBFβ-SMMHC from RUNX1 with Minimal Effect on Wild-Type CBFβ-RUNX1

AI-10-49 treatment (6 hours) of ME-1 cells effectively dissociates RUNX1 from CBFβ-SMMHC with approximately 90% dissociation, while exerting only a mild effect on the wild-type CBFβ-RUNX1 association [1]. This preferential disruption of the oncogenic interaction over the physiological complex is a critical selectivity feature. Concomitantly, chromatin immunoprecipitation (ChIP) assays demonstrated that AI-10-49 treatment increases RUNX1 occupancy at target gene promoters: 8-fold at RUNX3, 2.2-fold at CSF1R, and 8-fold at CEBPA [1]. In contrast, the benzodiazepine-based CBFβ-RUNX1 inhibitor Ro5-3335 binds to both RUNX1 and CBFβ directly and represses RUNX1/CBFβ-dependent transactivation without reported discrimination between wild-type and fusion protein complexes [2].

Target engagement Selectivity Wild-type CBFβ Protein complex dissociation Mechanism of action

AI-10-49 (CAS 1256094-72-0): Validated Research and Industrial Application Scenarios


Biochemical and Biophysical Target Engagement Assays for CBFβ-SMMHC/RUNX1 PPI

AI-10-49 is the optimal chemical probe for FRET-based assays measuring disruption of the CBFβ-SMMHC/RUNX1 protein-protein interaction, with a validated IC50 of 260 nM and ITC-measured KD of 168 nM [1]. Its 85-fold greater potency over AI-4-57 and well-characterized binding parameters make it the reference inhibitor for assay development, high-throughput screening validation, and structure-activity relationship (SAR) studies. The compound is supplied with HPLC purity >98% and NMR confirmation from reputable vendors, ensuring lot-to-lot consistency for reproducible biochemical experiments .

Cellular Pharmacology Studies in inv(16)-Positive ME-1 Leukemia Cells

For investigators studying inv(16) AML cellular pharmacology, AI-10-49 provides a defined and validated tool compound. It exhibits an IC50 of 0.6 mM for growth inhibition of ME-1 cells, representing a 5-fold improvement over the bivalent analog AI-4-83 [1]. The compound demonstrates >41-fold selectivity against normal human bone marrow cells, enabling mechanistic studies of on-target apoptosis induction, RUNX1 target gene reactivation (including 8-fold increased RUNX3 and CEBPA promoter occupancy), and MYC repression without confounding cytotoxicity to normal hematopoietic cells [2].

In Vivo Preclinical Efficacy Studies in Murine inv(16) AML Models

AI-10-49 is the only CBFβ-SMMHC inhibitor with peer-reviewed, quantified in vivo survival benefit in a genetically-defined murine leukemia model. Treatment at 200 mg/kg i.p. extends median survival from 33.5 to 61 days (P = 2.7 × 10⁻⁶), representing an 82% survival prolongation [1]. Its 380-minute plasma half-life enables sustained target engagement with once-daily dosing . This compound is the appropriate choice for in vivo proof-of-concept studies, combination therapy experiments with standard-of-care agents, and translational pharmacokinetic/pharmacodynamic modeling.

Ex Vivo Studies with Primary inv(16) AML Patient Blasts

AI-10-49 triggers selective cell death in primary blasts from inv(16) AML patients, a clinically-relevant ex vivo finding not reported for earlier analogs AI-4-57 or AI-4-83 [1]. This patient-derived sample activity validates the translational relevance of the compound and supports its use in ex vivo drug sensitivity testing, biomarker discovery studies, and personalized medicine research platforms evaluating targeted therapy responses in genetically stratified AML patient cohorts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AI-10-49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.